5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrrolopyrimidine, a bicyclic compound containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are part of many biologically active compounds and are common motifs in a number of natural products and drugs .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a new class of Mps1 inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine structure using a scaffold hopping approach . Another study reported the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .
Molecular Structure Analysis
The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study reported the design of a highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold. The lead optimization was guided by key X-ray crystal structure analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine can be found in various databases . For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Scientific Research Applications
Synthesis and Derivative Formation
5-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have been extensively researched for their synthesis and potential as precursors to more complex chemical structures. Williams et al. (1995) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potential precursors to tricyclic purine analogues, highlighting their role in purine analogue synthesis with degenerate hydrogen-bonding potential (Williams & Brown, 1995). Similarly, Williams et al. (1997) synthesized a tricyclic pyrrolopyrimidine related to N6-hydroxyadenine, demonstrating the molecule's versatility in forming complex structures (Williams, Yakovlev, & Brown, 1997).
Biological Activity and Potential Applications
In the field of medicinal chemistry, 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied for their antiviral and cytotoxic properties. Gupta et al. (1989) prepared derivatives related to toyocamycin and sangivamycin, testing them for cytotoxicity and antiviral activity (Gupta et al., 1989). Similarly, Seela et al. (1984) synthesized N-methyl isomers of a related compound, investigating their inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism (Seela, Bussmann, Götze, & Rosemeyer, 1984).
DNA Interaction and Recognition
Ranasinghe et al. (2005) studied substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues for their ability to bind to DNA triple helices, recognizing CG inversions. This research indicates potential applications in gene therapy and molecular biology (Ranasinghe, Rusling, Powers, Fox, & Brown, 2005).
Methodological Advancements
Kanamarlapudi et al. (2007) described an efficient and environmentally friendly synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, showcasing advancements in synthetic methodologies that are more sustainable and efficient (Kanamarlapudi, Bednarz, Wu, & Keyes, 2007).
Safety And Hazards
Future Directions
The future directions for the research and development of 7H-pyrrolo[2,3-d]pyrimidine derivatives are promising . For instance, one study suggested that a 7H-pyrrolo[2,3-d]pyrimidine derivative represents a promising lead for the discovery of PAK4 directed therapeutic agents and may be considered for further drug development .
properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-9-7-6(5)3-8-4-10-7/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQWCSIQBWFFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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